molecular formula C13H18N6O2 B2385810 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide CAS No. 2097930-01-1

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide

Cat. No.: B2385810
CAS No.: 2097930-01-1
M. Wt: 290.327
InChI Key: QATNQNCIBJVIHC-UHFFFAOYSA-N
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Description

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxo group, a pyrimidinyl group, a pyrrolidinyl group, and an imidazolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the imidazolidine carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-oxo-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c20-12-16-6-8-19(12)13(21)17-9-10-3-1-7-18(10)11-14-4-2-5-15-11/h2,4-5,10H,1,3,6-9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNQNCIBJVIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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